molecular formula C46H52N6O6S B11833738 tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate

Cat. No.: B11833738
M. Wt: 817.0 g/mol
InChI Key: SBCQZOXIQFIUTK-GBHKJOGDSA-N
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Description

tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate is a complex organic compound that features multiple functional groups, including amino, carbamoyl, and indole groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate typically involves multi-step organic synthesis. The process may include:

  • Protection and deprotection of functional groups.
  • Formation of peptide bonds through coupling reactions.
  • Introduction of the indole group via specific indole synthesis methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of automated peptide synthesizers.
  • High-performance liquid chromatography (HPLC) for purification.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the amino or carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents like lithium aluminum hydride.
  • Nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound may be evaluated for its potential therapeutic properties. Its structure suggests possible applications in drug design and development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique functional groups can impart specific properties to materials or facilitate certain reactions.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptide-based molecules with indole groups and carbamoyl functionalities. Examples include:

  • Peptide derivatives with similar amino acid sequences.
  • Indole-containing compounds with biological activity.
  • Carbamoyl-functionalized molecules used in medicinal chemistry.

Uniqueness

The uniqueness of tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C46H52N6O6S

Molecular Weight

817.0 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C46H52N6O6S/c1-45(2,3)58-40(53)27-35(47)42(55)50-37(26-30-28-49-36-23-14-13-22-34(30)36)44(57)52-25-15-24-39(52)43(56)51-38(41(48)54)29-59-46(31-16-7-4-8-17-31,32-18-9-5-10-19-32)33-20-11-6-12-21-33/h4-14,16-23,28,35,37-39,49H,15,24-27,29,47H2,1-3H3,(H2,48,54)(H,50,55)(H,51,56)/t35-,37-,38-,39-/m0/s1

InChI Key

SBCQZOXIQFIUTK-GBHKJOGDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)N

Origin of Product

United States

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